molecular formula C12H17N3O2 B2643973 tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate CAS No. 1159734-40-3

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate

Cat. No.: B2643973
CAS No.: 1159734-40-3
M. Wt: 235.287
InChI Key: BYEWUGIKPFEXRY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate involves several steps. One method includes the reaction of (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride with dimethylaminoacrolein and dimethylamine in anhydrous ethanol. The reaction is heated at 70°C for 18 hours

Chemical Reactions Analysis

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific interactions and applications in research and development .

Properties

IUPAC Name

tert-butyl N-(1-pyrimidin-2-ylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-12(5-6-12)9-13-7-4-8-14-9/h4,7-8H,5-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEWUGIKPFEXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride (3.62 g, 15.4 mmol) in anhydrous EtOH (62 mL) was added dimethylaminoacrolein (3.6 mL, 36. mmol) and dimethylamine (2 M in THF, 10. mL, 20. mmol). The reaction was heated at 70° C. for 18 h. The EtOH was removed in vacuo and the residue was dissolved in EtOAc (150 mL) and washed with water (3×100 ml). The organic phase was dried with Na2SO4 and concentrated to give a red oil. The product was crystallized from the oil using warm hexanes (30 mL) and the light orange solids were collected by filtration. The filtrate was re-processed in the same manner two additional times. In total 2.23 g of the title compound was isolated as a light orange powder, m/z 236.40 [M+1]+
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One

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